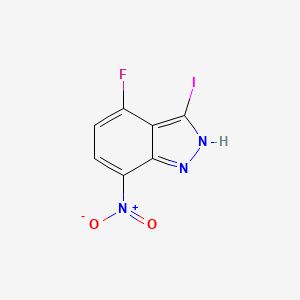

4-Fluoro-3-iodo-7-nitro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-iodo-7-nitro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FIN3O2/c8-3-1-2-4(12(13)14)6-5(3)7(9)11-10-6/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYHFSNDHSMGLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NNC(=C2C(=C1)F)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FIN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001293189 | |

| Record name | 4-Fluoro-3-iodo-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-07-6 | |

| Record name | 4-Fluoro-3-iodo-7-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000343-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-iodo-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Principles of Poly Substituted Indazole Chemistry

Overview of Nitrogen Heterocyclic Aromatic Systems

Nitrogen heterocyclic aromatic systems are organic cyclic compounds where one or more carbon atoms in the ring are replaced by nitrogen atoms, and the ring exhibits aromaticity. numberanalytics.com These structures are of immense importance and are core components of many biological molecules, including nucleic acids and amino acids, as well as a vast array of pharmaceutical agents. researchgate.netontosight.ai

Indazole, also known as benzopyrazole, is a bicyclic heteroaromatic compound, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. chemicalbook.com This fusion creates a 10 π-electron aromatic system, which confers significant stability. The presence and position of the nitrogen atoms within the heterocyclic ring are key to the molecule's chemical personality, influencing its basicity, reactivity, and ability to form hydrogen bonds.

Electronic and Structural Characteristics of the Indazole Scaffold

The indazole structure is a versatile scaffold whose chemical behavior is dictated by its distinct electronic and structural features. nih.gov The fusion of the electron-rich pyrazole ring with the benzene ring allows for extensive modification and tuning of its properties. acs.org

A defining characteristic of the indazole system is annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. chemicalbook.comnih.gov This gives rise to two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov

1H-Indazole : The hydrogen atom is attached to the nitrogen at position 1 (N1). This tautomer is generally the more thermodynamically stable and predominant form. chemicalbook.comrsc.org

2H-Indazole : The hydrogen atom is located on the nitrogen at position 2 (N2).

The relative stability between these tautomers can be influenced by solvent effects and, significantly, by the electronic nature and position of substituents on the ring. chemicalbook.com For example, studies have shown that indazoles with electron-withdrawing groups like nitro (NO2) or carboxyl (CO2Me) at the C7-position can exhibit excellent N2 regioselectivity in alkylation reactions, suggesting a significant influence of the substituent on the electron distribution and reactivity of the nitrogen atoms. nih.gov The compound name "4-Fluoro-3-iodo-7-nitro-1H-indazole" explicitly designates the more stable 1H-tautomer.

Indazole is an aromatic compound, adhering to Hückel's rule with a total of 10 π-electrons delocalized across its bicyclic framework. This delocalization is the source of its considerable thermodynamic stability. chemicalbook.com The aromatic system comprises the six π-electrons from the benzene ring and four from the pyrazole ring. The electron density is not uniformly distributed; the fusion of the two rings and the presence of the heteroatoms create a unique electronic landscape. This delocalization is fundamental to the indazole's reactivity, influencing where electrophilic and nucleophilic attacks are most likely to occur. mdpi.com

Influence of Halogen and Nitro Substituents on Aromatic Ring Systems

The introduction of substituents onto the indazole scaffold dramatically alters its chemical reactivity. The specific substituents of this compound—a fluorine atom, an iodine atom, and a nitro group—each exert powerful electronic effects. These effects are broadly categorized as inductive and resonance effects. libretexts.orglibretexts.org

Inductive Effect (I): This is the transmission of charge through sigma (σ) bonds, arising from differences in electronegativity. Electron-withdrawing groups pull electron density away from the ring (-I effect), while electron-donating groups push electron density into it (+I effect). libretexts.org

Resonance Effect (M or R): This involves the delocalization of π-electrons between the substituent and the aromatic ring. Electron-withdrawing groups by resonance pull π-electron density from the ring (-M effect), and electron-donating groups by resonance push π-electron density into it (+M effect). libretexts.org

The combination of these effects determines whether a substituent activates or deactivates the ring towards chemical reactions. libretexts.org

| Substituent | Position on Indazole | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|---|

| Fluoro (-F) | 4 | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+M) | Weakly Deactivating |

| Iodo (-I) | 3 | Weakly Electron-Withdrawing (-I) | Very Weakly Electron-Donating (+M) | Weakly Deactivating |

| Nitro (-NO₂) | 7 | Strongly Electron-Withdrawing (-I) | Strongly Electron-Withdrawing (-M) | Strongly Deactivating |

The substituents on this compound collectively render the aromatic system highly electron-deficient.

Electrophilic Substitution: The presence of three deactivating groups—fluoro, iodo, and especially the potent nitro group—makes the ring significantly less reactive towards electrophilic aromatic substitution compared to unsubstituted indazole. libretexts.orglibretexts.org Any electrophilic attack would be sluggish and require harsh reaction conditions.

Nucleophilic Aromatic Substitution (SNA_r): Conversely, the strong electron-withdrawing nature of these substituents, particularly the nitro group, makes the indazole ring susceptible to nucleophilic attack. libretexts.org For an SNA_r reaction to occur, two conditions are generally required: a good leaving group (like a halide) and a highly electron-poor aromatic ring. libretexts.org The presence of the iodo group at C3 and the fluoro group at C4, combined with the powerful deactivating effect of the nitro group at C7, creates a substrate that is primed for nucleophilic substitution, potentially allowing for the displacement of one of the halogen atoms by a suitable nucleophile. mdpi.comlibretexts.org The stabilization of the negatively charged intermediate (Meisenheimer complex) is crucial, and this stabilization is most effective when electron-withdrawing groups are positioned ortho or para to the site of attack. libretexts.orgyoutube.com

Substituents not only affect the rate of reaction but also direct incoming reagents to specific positions.

Halogens (-F, -I): Despite being deactivating, halogens are typically ortho, para-directors in electrophilic aromatic substitution. uobabylon.edu.iq This is because their electron-donating resonance effect (+M), while weaker than their inductive pull, is exerted at the ortho and para positions, stabilizing the carbocation intermediate formed during the reaction. uobabylon.edu.iq

Nitro Group (-NO₂): The nitro group is a strong deactivating group and a meta-director for electrophilic substitution. uobabylon.edu.iq It strongly withdraws electron density from the ortho and para positions, making the meta position the least deactivated and thus the most favorable site for attack.

Synthetic Methodologies for 4 Fluoro 3 Iodo 7 Nitro 1h Indazole

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4-fluoro-3-iodo-7-nitro-1H-indazole allows for the deconstruction of the target molecule into simpler, more readily available starting materials. This process is crucial for designing an efficient and logical synthetic route.

Identification of Key Precursors for Indazole Core Construction

The indazole ring system is a cornerstone of many pharmacologically active compounds. nih.gov Its synthesis can be approached in several ways. A common and effective method for constructing the indazole core involves the cyclization of an appropriately substituted o-toluidine (B26562) derivative. google.com In the context of this compound, a key precursor would be a substituted 2-methylaniline.

Another viable approach is the cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov This method offers an alternative route to the indazole core, potentially allowing for different substitution patterns. The choice of precursor is often dictated by the availability of starting materials and the desired regioselectivity of the final product.

Sequential vs. Convergent Synthetic Strategies

The synthesis of a polysubstituted molecule like this compound can be approached through either a sequential (linear) or a convergent strategy.

Sequential Strategy: This approach involves the stepwise introduction of the fluoro, nitro, and iodo substituents onto a pre-existing aromatic ring, followed by the formation of the indazole core. The order of these introductions is critical to ensure the desired regiochemistry, as the directing effects of the existing substituents will influence the position of the next incoming group.

Precursor Synthesis and Regioselective Functionalization

The successful synthesis of this compound hinges on the precise control of regioselectivity during the functionalization of the aromatic precursors.

Synthesis of Fluorinated Aromatic Intermediates

The introduction of a fluorine atom onto an aromatic ring is a critical first step in many synthetic sequences. nih.gov Fluorinated indazoles are of particular interest due to their potential biological activities. nih.gov Starting with a fluorinated aromatic compound can significantly influence the subsequent reaction pathways. For example, 4-fluoro-1H-indazole can be used as a versatile building block for further functionalization. ossila.com The fluorine atom's electron-withdrawing nature can direct subsequent electrophilic substitutions.

Introduction of Nitro Functionality onto Aromatic Precursors

The nitration of aromatic compounds is a well-established and fundamental reaction in organic synthesis. rushim.ru The reaction typically involves an electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. libretexts.org The presence of a fluorine atom on the aromatic ring will influence the position of nitration. For instance, the nitration of a fluorinated aromatic compound can be achieved using a nitrating agent in the presence of elemental fluorine. google.com Alternatively, reacting an aromatic derivative with a nitrating agent in liquid hydrofluoric acid can also introduce both nitro and fluoro groups. google.com The specific conditions and reagents can be tailored to achieve the desired regioselectivity. acs.org

Regioselective Iodination Methods for Substituted Aromatics

The final functionalization step often involves the regioselective introduction of an iodine atom. A variety of methods exist for the iodination of aromatic compounds. For electron-rich aromatics, a combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoroacetic acid can be a mild and effective reagent. psu.edu Another approach for electron-rich compounds utilizes N-chlorosuccinimide and sodium iodide in acetic acid. researchgate.net For less reactive or deactivated aromatic rings, stronger iodinating agents or different catalytic systems may be necessary. nih.gov The choice of iodination method will depend on the electronic nature of the substituted aromatic precursor to ensure the iodine is introduced at the desired position.

Indazole Ring Annulation and Cyclization Approaches

The formation of the indazole bicyclic system is the foundational step in the synthesis of this compound. Chemists have developed several powerful strategies for this transformation, each with distinct advantages and mechanistic underpinnings. These methods typically involve the construction of the crucial N-N bond and the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring.

Diazotization-Cyclization Pathways for Indazole Formation

One of the most traditional and widely used methods for synthesizing the indazole core is through the diazotization of appropriately substituted anilines, followed by an intramolecular cyclization. This pathway is particularly effective for producing a range of indazole derivatives.

The process generally starts with an ortho-alkyl-substituted aniline (B41778). For the synthesis of a precursor to the target molecule, a starting material such as 3-fluoro-2-methyl-6-nitroaniline (B1309285) would be required. This aniline is treated with a diazotizing agent, like sodium nitrite (B80452) (NaNO₂) in an acidic medium or an alkyl nitrite such as tert-butyl nitrite (TBN), to form a diazonium salt intermediate. acs.orgchemicalbook.com This highly reactive intermediate then undergoes an intramolecular cyclization, where the diazonium group reacts with the adjacent methyl group, leading to the formation of the indazole ring after a final aromatization step. chemicalbook.com

Recent advancements have demonstrated that this diazotization-cyclization cascade can be a straightforward, metal-free approach for creating complex, fused heterocyclic systems. acs.org The reaction is proposed to proceed through the formation of a diazonium salt which then undergoes isomerization and a 5-endo-dig cyclization to yield the indazole structure. acs.org

Table 1: Key Reagents in Diazotization-Cyclization for Indazole Synthesis

| Reagent Type | Examples | Role in Reaction |

| Starting Material | o-Toluidine derivatives, 2-Alkynylanilines | Provides the benzene ring and the reactive sites for cyclization. |

| Diazotizing Agent | Sodium Nitrite (NaNO₂), Alkyl Nitrites (e.g., TBN) | Converts the primary amino group into a diazonium salt. |

| Solvent/Medium | Acetic Acid, Toluene (B28343) | Provides the environment for the reaction to proceed. |

Transition Metal-Catalyzed Cyclizations to Indazoles

In recent decades, transition metal catalysis has emerged as a powerful and versatile tool for constructing indazole rings, offering high efficiency and functional group tolerance. nih.govresearchgate.net These methods often rely on C-H bond activation and annulation sequences.

Catalysts based on rhodium, palladium, and copper are frequently employed. For instance, Rh(III)-catalyzed C-H activation of azobenzenes and their subsequent annulation with aldehydes or other coupling partners provides a direct route to N-aryl-2H-indazoles. nih.govacs.org The azo group in these reactions acts as a directing group to facilitate the ortho-C-H activation and as an internal nucleophile to complete the cyclization. acs.org

Another significant approach involves the copper-catalyzed intramolecular C-N cross-coupling of hydrazones derived from o-halobenzaldehydes. nih.gov Similarly, palladium-catalyzed reactions of pyrazoles with internal alkynes have been used to construct the indazole skeleton through an oxidative benzannulation process. nih.gov These methods showcase the ability of transition metal catalysis to assemble complex indazole architectures from various precursors. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Indazole Synthesis

| Catalyst System | Substrates | Reaction Type | Reference |

| Rh(III)/Cu(II) | Imidates and Nitrosobenzenes | C-H activation/Intramolecular Annulation | nih.gov |

| Rh(III) | Azobenzenes and Aldehydes | C-H addition/Cyclization/Aromatization | acs.org |

| Cu(OAc)₂ | o-Aminobenzonitriles and Organometallic Reagents | N-N Bond Formation/Cyclization | nih.gov |

| Pd(OAc)₂ | Pyrazoles and Internal Alkynes | Oxidative Benzannulation | nih.gov |

Oxidative Ring-Cleavage and Reconstruction Strategies

While less common than other cyclization methods, strategies involving oxidative processes offer unique pathways to indazoles. A notable method is the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. organic-chemistry.orgnih.gov This approach, which can be performed with reagents like ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide, allows for the synthesis of all three tautomeric forms of indazoles (1H, 2H, and 3H) from readily available starting materials. organic-chemistry.org The proposed mechanism involves the oxidation of the aniline nitrogen to a nitroso compound, which then undergoes nucleophilic attack by the neighboring aminomethyl group, followed by cyclization and dehydration to form the indazole ring. organic-chemistry.org

Conversely, oxidative ring-opening of pre-existing indazole systems, such as 3-aminoindazoles, has also been reported. rsc.org While this specific reaction leads to 2-aminobenzoates by cleaving the N-N bond, the principles of oxidative transformation highlight the diverse reactivity of the indazole scaffold.

Mechanistic Insights into Ring-Closing Reactions

Understanding the mechanisms of these cyclization reactions is crucial for optimizing conditions and expanding their scope.

In diazotization-cyclization pathways , the key intermediate is the diazonium salt. nih.govresearchgate.net A newer strategy involves the reaction between a diazonium salt and a diazo compound, which, under metal-free conditions, forms a diazenium (B1233697) intermediate. This intermediate can then undergo an intramolecular electrophilic cyclization to furnish the indazole ring in excellent yields. nih.govnih.govacs.org

For transition metal-catalyzed reactions , the mechanism typically involves a catalytic cycle. In the Rh(III)-catalyzed reaction of azobenzenes, the cycle includes coordination of the azo nitrogen to the metal center, ortho-C-H activation to form a rhodacycle, insertion of a coupling partner (like an aldehyde), reductive elimination, and catalyst regeneration. acs.org The metal plays a critical role in bringing the reacting partners together and lowering the activation energy for key bond-forming steps. youtube.com

In Cadogan-type reductive cyclizations , which often start from ortho-nitro compounds, the mechanism is believed to involve deoxygenation of the nitro group to a reactive nitrene or nitroso species by a phosphine (B1218219) reagent, followed by intramolecular cyclization to form the N-N bond. nih.govnih.gov

Post-Cyclization Functional Group Interconversions and Derivatization

Once the core 7-nitro-4-fluoro-1H-indazole ring is synthesized, the final step is the introduction of the iodine atom at the C3 position. This is achieved through selective halogenation, a common strategy for functionalizing the indazole scaffold.

Selective Halogenation (Iodine and Fluorine) of the Indazole Core

The indazole ring is amenable to electrophilic substitution reactions, including halogenation. chemicalbook.com The C3 position is particularly susceptible to such reactions.

Iodination: The introduction of an iodine atom at the C3 position of an indazole is a well-established transformation. chim.it This is typically accomplished by treating the indazole with molecular iodine (I₂) in the presence of a base. Common bases used for this purpose include potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in a polar solvent like dimethylformamide (DMF). chim.it For the synthesis of the target molecule, 4-fluoro-7-nitro-1H-indazole would be subjected to these conditions to yield this compound.

Fluorination: Direct fluorination of the indazole core is significantly more challenging than iodination or bromination. chim.it Therefore, the fluorine atom in the target molecule is almost certainly incorporated into the starting material before the ring-closing cyclization. For example, a precursor like 3-fluoro-2-methyl-6-nitroaniline would carry the fluorine and nitro substituents into the final indazole structure. While some fluorinated indazoles have been synthesized for biological evaluation, the fluorine atoms are typically part of the initial benzene ring precursor. nih.gov

Controlled Nitration of Indazole Derivatives

The introduction of a nitro group at a specific position on the indazole ring is a crucial step in the synthesis of this compound. This transformation is typically achieved through electrophilic nitration, where the regiochemical outcome is governed by the electronic and steric effects of the substituents already present on the ring.

Direct nitration of an indazole core can be complex, often leading to a mixture of products. For instance, the nitration of 1H-indazole can occur at the 3, 5, and 7-positions. However, the presence of directing groups can influence the position of nitration. A review of functionalization at the C3-position of indazoles highlights that while various substitutions are possible, examples of nitration in non-patent literature are limited. chim.it One reported method for the synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole (B13768) suggests that nitration can occur at the C3 position. chim.it

In the context of synthesizing this compound, a plausible route would involve the nitration of a 4-fluoro-3-iodo-1H-indazole precursor. The electron-withdrawing nature of the fluorine and iodine atoms would influence the regioselectivity of the nitration reaction. The precise conditions, including the choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids, or milder reagents like iron(III) nitrate) and reaction temperature, would need to be carefully controlled to favor the formation of the 7-nitro isomer over other potential isomers. The challenge lies in achieving high selectivity, as the electronic effects of the existing substituents can direct nitration to multiple positions.

N-Alkylation Strategies for Indazoles

N-alkylation of the indazole core is a common strategy in the synthesis of various biologically active compounds. However, the presence of two reactive nitrogen atoms (N1 and N2) in the pyrazole ring of indazole often leads to the formation of a mixture of N1- and N2-alkylated regioisomers. nih.gov The ratio of these isomers is influenced by several factors, including the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used in the reaction. nih.govbeilstein-journals.org

A study on the regioselective N-alkylation of substituted indazoles demonstrated that the presence of a nitro or methyl carboxylate group at the C7 position can lead to excellent N2 regioselectivity. beilstein-journals.org This suggests that for a compound like this compound, N-alkylation would likely favor the N2 position.

Various conditions have been explored to control the regioselectivity of N-alkylation. The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1-selectivity for certain C3-substituted indazoles. nih.gov Conversely, Mitsunobu conditions have been observed to favor the formation of the N2-regioisomer for some indazoles. nih.govbeilstein-journals.org The choice of base can also play a critical role, with strong amide bases like NaHMDS, NaNH₂, and LDA in THF also favoring N1-alkylation in specific cases. beilstein-journals.org For achieving a specific N-alkylated derivative of this compound, a systematic screening of these reaction parameters would be essential.

Optimization of Synthetic Routes for Efficiency and Scalability

To move from a laboratory-scale synthesis to a more efficient and industrially viable process, optimization of the synthetic route is crucial. This involves a detailed examination of reaction conditions and a consideration of green chemistry principles to enhance yield, purity, and sustainability.

Reaction Condition Screening and Parameter Optimization

The optimization of the synthesis of this compound would involve a systematic screening of various reaction parameters to maximize the yield and purity of the desired product while minimizing by-product formation.

For the controlled nitration step , key parameters to optimize would include:

Nitrating Agent: Comparing the effectiveness of different nitrating agents, from strong acids to milder alternatives, to find the optimal balance between reactivity and selectivity.

Reaction Temperature: Temperature can significantly influence the regioselectivity of nitration. A detailed temperature profile study would be necessary.

Solvent: The polarity and nature of the solvent can affect the solubility of reactants and the stability of intermediates, thereby impacting the reaction outcome.

Reaction Time: Monitoring the reaction progress over time to determine the optimal duration for maximizing product formation and minimizing degradation or side reactions.

For the N-alkylation step , optimization would focus on achieving high regioselectivity. The following table summarizes key parameters and their potential impact based on existing literature for related indazole systems. nih.govbeilstein-journals.org

| Parameter | Options | Potential Impact on Regioselectivity |

| Base | NaH, K₂CO₃, Cs₂CO₃, NaHMDS, LDA | Can significantly influence the N1/N2 ratio. Stronger bases in aprotic solvents often favor N1. |

| Solvent | THF, DMF, Acetonitrile, DMSO | Solvent polarity and coordinating ability can affect the reactivity of the indazole anion and the alkylating agent. |

| Alkylating Agent | Alkyl halides (iodides, bromides), tosylates | The nature of the leaving group and the steric bulk of the alkyl group can influence the site of alkylation. |

| Temperature | -78°C to reflux | Can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio. |

By systematically varying these parameters, an optimized protocol can be developed to achieve a high yield of the desired regioisomer of N-alkylated this compound.

Consideration of Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in modern organic synthesis to reduce the environmental impact of chemical processes. mdpi.com For the synthesis of this compound, several green chemistry strategies could be considered.

Atom Economy: Designing the synthetic route to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that are inherently more atom-economical, such as addition reactions over substitution reactions that generate stoichiometric by-products.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like dichloromethane (B109758) or dimethylformamide with greener alternatives such as water, ethanol (B145695), or supercritical CO₂ where possible. rsc.org Similarly, exploring the use of less hazardous reagents, for example, using solid acid catalysts or milder nitrating agents instead of concentrated sulfuric and nitric acids, would be beneficial. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever feasible to reduce energy consumption. Microwave-assisted synthesis can also be explored as it can often lead to shorter reaction times and reduced energy usage. mdpi.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones can significantly reduce waste. For instance, developing catalytic methods for nitration or using phase-transfer catalysts for N-alkylation can improve the sustainability of the process. mdpi.com

Waste Reduction: Optimizing reactions to minimize the formation of by-products and developing efficient purification methods that reduce solvent usage, such as crystallization over chromatography.

By integrating these green chemistry principles into the synthetic design and optimization process, the production of this compound can be made more environmentally sustainable.

Reaction Chemistry and Mechanistic Investigations of 4 Fluoro 3 Iodo 7 Nitro 1h Indazole

Reactivity of the Iodine Substituent

The carbon-iodine bond at the C3 position of the indazole ring is a key site for functionalization, primarily through metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, due to its lower bond dissociation energy compared to other carbon-halogen bonds, makes it an excellent handle for introducing new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the C3-functionalization of iodoindazoles. The Suzuki-Miyaura reaction, in particular, has been effectively used to couple 3-iodoindazoles with a variety of aryl and heteroaryl boronic acids. nih.govmdpi.com These reactions typically proceed in good to excellent yields and are tolerant of a wide range of functional groups. nih.govnih.gov

The reaction conditions often involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like cesium carbonate or potassium carbonate, and a solvent system that can include mixtures like dioxane, ethanol (B145695), and water. nih.govmdpi.com Studies on substrates analogous to 4-fluoro-3-iodo-7-nitro-1H-indazole, such as 3-iodo-5-nitro-1H-indazole, demonstrate that the electron-withdrawing nitro group does not inhibit the coupling process. researchgate.net The C3-arylation of the indazole ring is a common strategy in the synthesis of precursors for pharmaceutically active compounds. mdpi.comnih.gov

Interactive Table: Palladium-Catalyzed Suzuki-Miyaura Coupling of Substituted 3-Iodoindazoles

| Iodoindazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 °C, 4 h | Moderate to Excellent | nih.gov |

| 3-Iodo-1H-indazole | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | BMImBF₄/H₂O | 80 °C, 8 h | 96% | mdpi.com |

| 3-Iodo-1H-indazole | Vinyl boronic acid pinacol (B44631) ester | Pd(OAc)₂/Xantphos | K₃PO₄ | Dioxane | Microwave, 120 °C | 20% | researchgate.net |

While the Suzuki reaction is well-documented, the Sonogashira coupling, which introduces an alkyne moiety, is also a feasible transformation for 3-iodoindazoles, further expanding their synthetic utility.

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions offer a complementary and often more economical alternative to palladium-based methods for forming C-C and C-N bonds. pressbooks.pub While specific examples detailing the copper-mediated coupling of this compound are not prevalent in the reviewed literature, the general reactivity of azoles and indazoles in copper-catalyzed systems suggests its potential. For instance, copper has been used to catalyze the N-arylation of 3-aminoindazoles with aryl bromides and the coupling of N-H heterocycles with substrates bearing benzylic C-H bonds. mdpi.com These transformations highlight copper's ability to facilitate the formation of new bonds involving the indazole scaffold. Three-component coupling reactions involving azoles, selenium powder, and aryl iodides have also been successfully mediated by copper catalysts, demonstrating the versatility of this approach. nih.gov Given the reactivity of the C-I bond, it is plausible that this compound could participate in copper-mediated couplings, such as Ullmann-type reactions, with various nucleophiles.

Nucleophilic Substitution Reactions Involving C-I Bond Activation

Direct nucleophilic aromatic substitution (SNAr) of the iodine at the C3 position of the indazole ring is generally not a favored pathway. The electron-rich nature of the pyrazole (B372694) portion of the indazole system disfavors direct attack by nucleophiles. Instead, the C-I bond is more readily activated by transition metals for cross-coupling reactions.

However, an interesting case of iodide's involvement in a nucleophilic process is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. In certain fused indazole systems, an external iodide nucleophile can initiate a ring-opening sequence, which is followed by an intramolecular N-alkylation that expels the iodide as a leaving group to form a new heterocyclic product. This demonstrates the dual role iodide can play as both a nucleophile and a leaving group, although it is not a direct substitution at the C-I bond of the starting indazole. Intramolecular nucleophilic substitutions can also occur where a nucleophilic group within the same molecule displaces a leaving group to form a cyclic product.

Reactivity of the Nitro Group

The 7-nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the indazole ring. Its primary roles are in reduction chemistry to form the corresponding amine and in activating the aromatic ring for nucleophilic substitution.

Reduction Chemistry to Aminoindazoles

The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of many functionalized indazoles. A common method for this reduction is the use of stannous chloride (SnCl₂) in an alcoholic solvent. This reaction is often a key step in the synthesis of various bioactive indazole derivatives.

However, studies on the reduction of 7-nitroindazoles with SnCl₂ in ethanol have revealed an interesting competing reaction. Alongside the expected 7-aminoindazole, a significant amount of a 4-ethoxy-7-aminoindazole is often formed. This side product arises from a concomitant nucleophilic aromatic substitution at the C4 position, which is activated by the 7-nitro group.

Participation in Nucleophilic Aromatic Substitution (SNAr) Processes

The electron-withdrawing nature of the 7-nitro group strongly activates the C4 and C6 positions of the indazole ring towards nucleophilic attack. This activation is particularly evident during the reduction of 7-nitroindazoles. The mechanism involves the addition of a nucleophile, such as an alkoxide from the alcohol solvent, to the electron-deficient aromatic ring.

In the case of reducing this compound with SnCl₂ in an alcohol like ethanol, a similar process is expected. The ethoxide ion (EtO⁻) can attack the C4 position, displacing the fluoride (B91410) ion in an SNAr reaction. This process is facilitated by the strong activation provided by the para-positioned nitro group. The reduction of the nitro group to an amino group then proceeds on this substituted intermediate. This concurrent reduction and substitution provides a direct route to 4-alkoxy-7-aminoindazole derivatives. The fluorine atom at the C4 position is a good leaving group for SNAr reactions, potentially leading to high yields of the substituted product.

Interactive Table: Reduction of Substituted Nitroindazoles with SnCl₂

| Substrate | Reagent | Solvent | Products | Key Observation | Reference |

|---|---|---|---|---|---|

| 3-Halogeno-7-nitroindazoles | SnCl₂ | Ethanol | 7-Aminoindazole and 4-Ethoxy-7-aminoindazole | Formation of a mixture of the desired amine and an ethoxy-substituted amine. | |

| 4-Nitroindazole | SnCl₂ | Methanol | 7-Methoxy-N-(4-indazolyl)-4-methylbenzenesulfonamide (after protection) | Introduction of an alkoxy group at the 7-position, activated by the 4-nitro group. |

Reactivity of the Fluorine Substituent

The fluorine atom at the C4-position of the indazole ring is a key site for nucleophilic aromatic substitution (SNAr) and other C-F bond functionalization strategies. Its reactivity is significantly influenced by the presence of the adjacent electron-withdrawing nitro group at the C7-position.

SNAr Reactions Activated by Adjacent Electron-Withdrawing Groups

The electron-withdrawing nitro group at the 7-position of the indazole ring plays a crucial role in activating the C4-fluorine atom towards nucleophilic aromatic substitution (SNAr) reactions. This activation occurs through the stabilization of the Meisenheimer intermediate, a key negatively charged species formed during the course of the SNAr reaction. The strong electron-withdrawing nature of the nitro group delocalizes the negative charge, thereby lowering the activation energy of the reaction and facilitating the displacement of the fluoride ion by a wide range of nucleophiles.

Common nucleophiles employed in these reactions include alkoxides, phenoxides, and amines, leading to the formation of the corresponding ether and amino-substituted indazole derivatives. The reaction conditions for these transformations typically involve the use of a suitable base in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures.

C-F Bond Functionalization Strategies

Beyond traditional SNAr reactions, other C-F bond functionalization strategies can be employed to modify the this compound core. While direct C-F activation is challenging, recent advancements in catalysis have opened new avenues for these transformations. For instance, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, could potentially be adapted for this system, although the presence of multiple reactive sites necessitates careful control of reaction conditions to achieve selectivity.

Another emerging strategy involves the use of lithium iodide for C-F bond functionalization. nih.gov This method has proven effective for a variety of activated and unactivated aliphatic fluorides, proceeding via an SN2-type mechanism to yield the corresponding iodides. While this has been primarily demonstrated on sp3-hybridized carbons, its applicability to aryl fluorides, particularly those activated by electron-withdrawing groups, is an area of active research. The reaction is typically performed in solvents like dichloromethane (B109758) or toluene (B28343) at temperatures ranging from room temperature to 100 °C. nih.gov The resulting iodide can then serve as a versatile handle for subsequent cross-coupling reactions.

Reactivity of the Indazole Nitrogen Atoms

The two nitrogen atoms within the indazole ring (N1 and N2) are both nucleophilic and can undergo a variety of reactions, including alkylation, arylation, acylation, and sulfonylation. The regioselectivity of these reactions is a critical aspect, often influenced by steric and electronic factors of the substituents on the indazole core, as well as the reaction conditions.

N-Alkylation and N-Arylation Selectivity

The N-alkylation of indazoles is a fundamental transformation that often yields a mixture of N1 and N2 isomers. beilstein-journals.orgnih.gov The regioselectivity of this reaction is highly dependent on the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. beilstein-journals.org

For instance, the presence of an electron-withdrawing group at the C7 position, such as the nitro group in this compound, has been shown to direct alkylation towards the N2 position. beilstein-journals.org This is attributed to both steric hindrance at the N1 position and the electronic effect of the C7 substituent. Conversely, substituents at the C3 position can favor N1 alkylation. beilstein-journals.orgnih.gov

The choice of base and solvent also plays a significant role. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors N1 alkylation, while potassium carbonate (K2CO3) in DMF can lead to mixtures of N1 and N2 products. beilstein-journals.orgbeilstein-journals.org The formation of tight or solvent-separated ion pairs between the indazole anion and the counter-ion of the base can influence the accessibility of the N1 and N2 positions to the electrophile. beilstein-journals.org

N-arylation reactions, typically achieved through copper- or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Ullmann condensation), also exhibit regioselectivity that can be controlled by the choice of catalyst, ligands, and reaction conditions.

Table 1: Regioselectivity in N-Alkylation of Substituted Indazoles

| Indazole Substituent | Alkylating Agent | Base/Solvent | Major Isomer | Reference |

| C7-NO2 | Alkyl Bromide | NaH/THF | N2 | beilstein-journals.org |

| C3-CO2Me | Pentyl Bromide | NaH/THF | N1 | nih.gov |

| C7-CO2Me | Alkyl Halide | Cs2CO3/DMF | N1 | beilstein-journals.org |

| Unsubstituted | Methyl Iodide | K2CO3/DMF | Mixture | beilstein-journals.org |

Acylation and Sulfonylation Reactions at Nitrogen

Acylation and sulfonylation of the indazole nitrogen atoms are important reactions for introducing protecting groups or for synthesizing biologically active compounds. These reactions typically proceed readily with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base.

Similar to alkylation, the regioselectivity of acylation and sulfonylation can be influenced by the reaction conditions and the substitution pattern of the indazole. Generally, acylation tends to be more selective for the N1 position due to kinetic control and the steric hindrance at the N2 position. However, migration of the acyl group from N1 to N2 can occur under certain conditions, leading to the thermodynamically more stable N2-acylindazole.

Sulfonylation also typically occurs at either the N1 or N2 position. The resulting N-sulfonylindazoles can serve as intermediates in further synthetic transformations, as the sulfonyl group can act as a protecting group or as a directing group in subsequent reactions.

Computational and Theoretical Studies on 4 Fluoro 3 Iodo 7 Nitro 1h Indazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These studies, which were not found for 4-Fluoro-3-iodo-7-nitro-1H-indazole, would typically involve methods like Density Functional Theory (DFT) to elucidate its electronic structure.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis for this compound would involve the characterization of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. Without dedicated studies, the specific energies of these orbitals and the resulting reactivity predictions for this compound remain undetermined.

Charge Distribution and Electrostatic Potential Mapping

An analysis of the charge distribution and the mapping of the molecular electrostatic potential (MEP) would reveal the electron density distribution across the this compound molecule. This information is vital for understanding intermolecular interactions and predicting sites susceptible to electrophilic or nucleophilic attack. Such maps would highlight regions of positive and negative electrostatic potential, offering a visual guide to its reactive behavior. To date, no such maps or detailed charge distribution analyses have been published.

Aromaticity Analysis of the Indazole System

The aromaticity of the bicyclic indazole system in this compound would be a key aspect of its theoretical characterization. Methods such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA) could be employed to quantify the degree of aromaticity in both the benzene (B151609) and pyrazole (B372694) rings. This would provide insight into the molecule's stability and the influence of its substituents (fluoro, iodo, and nitro groups) on its aromatic character. This area of its computational analysis is yet to be explored.

Theoretical Reactivity Prediction and Reaction Pathway Modeling

Building upon the understanding of the electronic structure, theoretical studies could predict the reactivity of this compound and model potential reaction pathways.

Prediction of Electrophilic and Nucleophilic Attack Sites

Based on FMO analysis and MEP maps, specific sites on the this compound molecule could be identified as being more susceptible to either electrophilic or nucleophilic attack. Reactivity indices such as Fukui functions could further refine these predictions, offering a quantitative measure of reactivity at different atomic sites. This predictive work has not been undertaken for this compound.

Computational Elucidation of Complex Reaction Mechanisms

For complex reactions involving this compound, computational modeling could elucidate the step-by-step mechanism. This would involve calculating the geometries and energies of reactants, transition states, intermediates, and products. Such studies provide invaluable insights into the feasibility and kinetics of a reaction, which is particularly useful for understanding reactions that are difficult to study experimentally. As of now, no such computational elucidations of reaction mechanisms for this specific molecule are available in the scientific literature.

Solvent Effects on Reactivity via Implicit and Explicit Solvation Models

The chemical reactivity and physical properties of a molecule can be significantly influenced by its solvent environment. Computational models are essential for quantitatively predicting these effects. For this compound, a comprehensive study would involve both implicit and explicit solvation models to capture the essence of solute-solvent interactions.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), would be employed to simulate the bulk solvent effect by representing the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective for calculating properties like the solvent-induced changes in conformational stability and electronic structure. For instance, calculations on similar indazole derivatives have shown that polar solvents can significantly stabilize more polar tautomers or conformers. asianresassoc.org A study on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, for example, noted greater stability in polar environments. asianresassoc.org

Explicit solvation models would involve including a finite number of solvent molecules around the this compound molecule. This method, while computationally more demanding, allows for the detailed analysis of specific short-range interactions, such as hydrogen bonding between the indazole's N-H group and solvent molecules like water or dimethylformamide (DMF). Such specific interactions can be crucial in determining reaction pathways and regioselectivity, as has been demonstrated in studies of N-alkylation of other indazoles where the solvent was shown to affect product yields. beilstein-journals.org

A key parameter influenced by the solvent is the molecule's dipole moment. A hypothetical study could predict how the dipole moment of this compound changes with solvent polarity, as illustrated in the table below.

Table 1: Hypothetical Solvent Effects on the Calculated Dipole Moment of this compound

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1.0 | 3.5 |

| Toluene (B28343) | 2.4 | 4.8 |

| Dichloromethane (B109758) | 8.9 | 6.1 |

| Ethanol (B145695) | 24.6 | 7.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general trends observed in computational studies of polar molecules.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound determines its interaction with other molecules. The molecule's conformational landscape would be primarily dictated by the rotation of the nitro group at the 7-position and the tautomeric equilibrium between the 1H and 2H forms of the indazole ring. nih.gov Thermodynamic calculations on the parent indazole molecule have consistently shown the 1H-tautomer to be the more stable form. nih.gov

Computational scans of the potential energy surface, by systematically rotating the C7-N bond of the nitro group, would reveal the most stable orientations. It is expected that the lowest energy conformer would involve a near-planar arrangement of the nitro group with the bicyclic ring to maximize electronic conjugation, though steric hindrance from the adjacent fluorine atom at the 4-position could lead to a slightly twisted conformation. Crystallographic and computational studies on other nitroindazoles have shown how substituents can induce specific conformational changes. researchgate.net

Table 2: Hypothetical Relative Energies of Different Conformations of this compound

| Conformation | Dihedral Angle (C6-C7-N-O) | Relative Energy (kcal/mol) |

|---|---|---|

| Planar | 0° | 1.5 |

| Twisted | 30° | 0.0 (Global Minimum) |

Note: The data in this table is hypothetical and for illustrative purposes only.

While conformational analysis provides static pictures of stable states, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.gov An MD simulation of this compound, typically on the nanosecond timescale, would provide insights into its structural flexibility. nih.gov

These simulations would track the atomic motions, revealing the vibrational frequencies of bonds and the flexibility of the ring system. In a solution, MD can model the dynamic formation and breaking of hydrogen bonds with solvent molecules and illustrate how the solvent shell organizes around the solute. researchgate.net Such simulations are crucial for understanding how the molecule explores its conformational space and the pathways of transition between different energy minima. nih.gov

Advanced Computational Methodologies in Indazole Research

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules like this compound. nih.gov DFT calculations would be used to perform geometry optimization to find the lowest energy structure. nih.gov

Furthermore, DFT is used to calculate a wide range of electronic properties. beilstein-journals.org The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energy gap is an indicator of chemical reactivity and stability. nih.gov The Molecular Electrostatic Potential (MEP) map would also be calculated to visualize the electron-rich and electron-poor regions of the molecule, identifying sites susceptible to nucleophilic or electrophilic attack. For this molecule, the nitro group is expected to be a strong electron-withdrawing region, while the pyrazole ring nitrogen atoms would be electron-rich.

Table 3: Hypothetical DFT-Calculated Properties for this compound (B3LYP/6-311+G(d,p))

| Property | Predicted Value |

|---|---|

| Total Energy (Hartree) | -1520.45 |

| HOMO Energy (eV) | -7.2 |

| LUMO Energy (eV) | -3.1 |

| HOMO-LUMO Gap (eV) | 4.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar compounds.

While DFT is highly versatile, ab initio methods, which are based on first principles without empirical parameters, can offer higher accuracy for specific properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally expensive, serve as a "gold standard" for benchmarking DFT results. rsc.org

For this compound, high-accuracy ab initio calculations would be particularly useful for determining a precise value for the energy difference between the 1H and 2H tautomers. rsc.org An ab initio study on the parent indazole molecule, for example, accurately reproduced experimental data and confirmed the greater stability of the 1H-tautomer. rsc.org Such calculations would provide a reliable reference point to ensure the chosen DFT functional is appropriate for describing the electronic structure and reactivity of this complex, substituted indazole system. Relativistic effects, particularly for the iodine atom, might also be considered for even greater accuracy in predicting properties like NMR chemical shifts. researchgate.net

Strategic Utility of 4 Fluoro 3 Iodo 7 Nitro 1h Indazole in Organic Synthesis

Building Block for Complex Heterocyclic Systems

The inherent reactivity of the iodo and nitro groups, coupled with the electronic influence of the fluorine atom, makes 4-fluoro-3-iodo-7-nitro-1H-indazole a powerful tool for the synthesis of elaborate heterocyclic frameworks. The C-I bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amino functionality, opening up another avenue for molecular elaboration.

While direct literature on the use of this compound for the synthesis of indazole-fused polycyclic aromatic hydrocarbons (PAHs) is not extensively documented, the reactivity of analogous 3-iodoindazoles provides a clear blueprint for such transformations. The C3-iodo group is a prime handle for intramolecular Heck reactions or other cyclization cascades to build fused aromatic rings onto the indazole core. For instance, a synthetic strategy could involve a Sonogashira coupling of the 3-iodoindazole with a suitably substituted ortho-alkynyl-aryl partner, followed by an intramolecular cyclization to furnish the polycyclic system. The fluorine and nitro groups can be carried through the synthesis to fine-tune the electronic properties of the final PAH, which is of interest for applications in materials science.

The differential reactivity of the functional groups on this compound allows for the stepwise and regioselective construction of a variety of heterocyclic systems. The C3-iodo group is a versatile precursor for the introduction of aryl, heteroaryl, alkyl, and alkynyl moieties via well-established cross-coupling methodologies such as Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions. For example, a Suzuki-Miyaura coupling can be employed to introduce a new aromatic or heteroaromatic ring at the C3 position.

Following the C-C bond formation at C3, the 7-nitro group can be selectively reduced to a 7-aminoindazole. This newly formed amino group can then participate in a range of classical heterocyclic ring-forming reactions. For instance, condensation with dicarbonyl compounds can lead to the formation of fused pyrazines or imidazoles. Diazotization of the amino group followed by intramolecular cyclization is another powerful strategy to access triazolo-fused indazoles. The ability to perform these transformations in a sequential manner underscores the value of this compound as a versatile building block.

A general representation of the synthetic utility is presented in the table below, based on established reactivity of the indazole core.

| Starting Material | Reagent/Catalyst | Product Type | Potential Application |

| This compound | Arylboronic acid, Pd catalyst | 3-Aryl-4-fluoro-7-nitro-1H-indazole | Intermediate for further functionalization |

| 3-Aryl-4-fluoro-7-nitro-1H-indazole | Reducing agent (e.g., SnCl2) | 3-Aryl-4-fluoro-7-amino-1H-indazole | Precursor for fused heterocycles |

| 3-Aryl-4-fluoro-7-amino-1H-indazole | Di-ketone | Indazolo[7,6-b]quinoxaline derivative | Biologically active scaffold |

Precursor for Advanced Organic Materials (Focus on Synthetic Routes)

The electronic properties inherent to the fluorinated and nitrated indazole core make this compound an attractive starting material for the synthesis of advanced organic materials with potential applications in electronics and optoelectronics.

Fluorinated heterocyclic compounds are of significant interest in the field of organic semiconductors due to the ability of fluorine to lower the HOMO and LUMO energy levels, thereby improving air stability and influencing molecular packing. The 4-fluoro-1H-indazole moiety is known to be a useful building block for semiconducting molecules and polymers used in Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) ossila.com. By starting with this compound, synthetic chemists can introduce a variety of conjugated groups at the C3 position via cross-coupling reactions. The nitro group at the C7 position acts as a strong electron-withdrawing group, which can further modulate the electronic properties of the resulting molecule. This allows for the rational design and synthesis of a range of functionalized organic semiconductors with tailored energy gaps and charge transport characteristics.

The indazole ring system, being a highly conjugated molecule, has applications in dye-sensitized solar cells (DSSCs) ossila.com. The this compound scaffold can be elaborated into more complex dyes for such applications. For example, the iodo group can be used to anchor the molecule to a semiconductor surface (like TiO2) or to link to other chromophoric units. The fluorine and nitro groups can be used to tune the absorption spectrum and redox potentials of the dye, which are critical parameters for efficient device performance. Furthermore, the pyrazole (B372694) moiety within the indazole structure can coordinate with metal centers, such as iridium or europium, to form phosphorescent complexes for use in OLEDs ossila.com.

A general synthetic approach towards such materials is outlined below:

| Precursor | Reaction Type | Target Material | Potential Application |

| This compound | Sonogashira Coupling | Alkynyl-substituted indazole | Precursor to conjugated polymers |

| This compound | Suzuki-Miyaura Coupling | Aryl-substituted indazole | Organic semiconductor |

| This compound | Buchwald-Hartwig Amination | Amino-functionalized indazole | Hole-transport material |

Development of Diverse Compound Libraries

In the field of medicinal chemistry, the generation of diverse compound libraries around a privileged scaffold is a cornerstone of modern drug discovery. The trifunctional nature of this compound makes it an exceptionally valuable starting point for library synthesis. The orthogonal reactivity of the three functional groups allows for the systematic and combinatorial introduction of a wide range of substituents at three distinct positions of the indazole core.

For example, a library can be generated by first performing a Suzuki-Miyaura coupling at the C3-iodo position with a diverse set of boronic acids. The resulting library of 3-aryl-4-fluoro-7-nitro-1H-indazoles can then be subjected to reduction of the nitro group, followed by a variety of amide bond forming reactions with a library of carboxylic acids. This two-step diversification strategy can rapidly generate a large number of unique compounds. The fluorine atom at the C4 position can also be subjected to nucleophilic aromatic substitution under certain conditions, providing a third vector for diversification. This systematic approach to derivatization allows for a thorough exploration of the chemical space around the indazole scaffold, which is a common core in many biologically active compounds.

Application in Parallel Synthesis

Parallel synthesis, a methodology aimed at the simultaneous preparation of a large number of compounds in a spatially separated manner, relies on robust and versatile building blocks that can be readily diversified. The structure of this compound is exceptionally well-suited for this approach. The presence of the 3-iodo substituent is particularly advantageous, as it provides a reliable handle for a wide range of palladium-catalyzed cross-coupling reactions.

Chemists can exploit the reactivity of the carbon-iodine bond to introduce a variety of substituents at the 3-position of the indazole ring. For instance, Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds, respectively. This allows for the rapid generation of a library of analogs, each with a unique substituent at this position. The general applicability of such approaches to functionalized indazoles has been demonstrated, with solution-phase strategies developed for the multiple parallel synthesis of indazole libraries. eurekaselect.com

The N1-position of the indazole ring offers another site for diversification. Selective N-alkylation or N-arylation can be achieved, further expanding the scope of the molecular library. nih.gov The nitro group at the 7-position can also be utilized, for example, through reduction to an amino group, which can then be subjected to a variety of derivatization reactions such as amidation or sulfonylation. The orthogonal reactivity of these different functional groups allows for a systematic and efficient exploration of chemical space around the indazole core.

Table 1: Potential Diversification Reactions for Parallel Synthesis

| Position | Functional Group | Potential Reactions | Introduced Moieties |

| 3 | Iodo | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig | Aryl, Heteroaryl, Alkynyl, Alkenyl, Amino, Ether |

| 1 | N-H | Alkylation, Arylation, Acylation | Alkyl, Aryl, Acyl groups |

| 7 | Nitro | Reduction to Amine, followed by Amidation, Sulfonylation, etc. | Amides, Sulfonamides, and other amine derivatives |

| 4 | Fluoro | Nucleophilic Aromatic Substitution (under harsh conditions) | Various nucleophiles |

Contribution to Combinatorial Chemistry Approaches

Combinatorial chemistry aims to produce large libraries of compounds by systematically combining a smaller number of building blocks. The principles that make this compound valuable for parallel synthesis are also highly relevant to combinatorial chemistry. Its multi-functional nature allows it to serve as a versatile scaffold upon which chemical diversity can be built.

In a combinatorial setting, the indazole core can be seen as a central scaffold with multiple points of diversity. By reacting the parent indazole with a set of building blocks at the 3-position (e.g., a collection of boronic acids in a Suzuki coupling), and then reacting the resulting products with another set of reagents at the N1-position (e.g., a variety of alkyl halides), a large matrix of unique compounds can be rapidly assembled. The nitro group provides a third vector for diversity, which can be exploited in a subsequent step.

The utility of functionalized indazoles in creating compound libraries for screening purposes has been recognized. eurekaselect.comnih.gov The generation of such libraries is crucial in the early stages of drug discovery for identifying hit compounds with desired biological activities. The specific substitution pattern of this compound, with its distinct reactive sites, makes it a powerful tool for generating structurally diverse libraries, thereby increasing the probability of discovering novel bioactive molecules.

Innovation in Catalysis and Reaction Development

The unique electronic and structural features of the this compound scaffold also position it as a valuable platform for innovation in the field of catalysis and reaction development.

Ligand Design Based on the Indazole Core for Metal Catalysis

The development of new ligands is a cornerstone of advancing transition metal catalysis. The indazole nucleus, being a heteroaromatic system with two nitrogen atoms, possesses inherent coordinating properties. The pyrazole-like nitrogen atoms can bind to a variety of metal centers, making the indazole scaffold a promising framework for the design of novel ligands. ossila.com

In the case of this compound, the electronic properties of the ligand can be finely tuned by its substituents. The electron-withdrawing fluorine and nitro groups will significantly modulate the electron density on the indazole ring system. This, in turn, influences the donor-acceptor properties of the nitrogen atoms and, consequently, the catalytic activity of the resulting metal complex. For example, a more electron-deficient ligand can enhance the catalytic activity of a metal center in certain oxidative reactions.

Furthermore, the substituents at the 3 and 7-positions can be modified to introduce additional coordinating groups, leading to the formation of bidentate or even polydentate ligands. The iodo group at the 3-position can be replaced with phosphine (B1218219), amine, or other coordinating moieties through cross-coupling reactions, providing a modular approach to a wide range of new ligand architectures.

Table 2: Potential Indazole-Based Ligand Architectures

| Ligand Type | Description | Potential Metal Coordination |

| Monodentate | Coordination through one of the indazole nitrogen atoms. | Pd, Cu, Rh, Ir, etc. |

| Bidentate (N,N) | Introduction of a second nitrogen-containing group at a suitable position. | Pd, Ru, Fe, etc. |

| Bidentate (N,P) | Introduction of a phosphine group, for example at the 3-position. | Pd, Rh, Au, etc. |

| Bidentate (N,O) | Introduction of a hydroxyl or ether group that can coordinate to the metal. | Ti, Cu, etc. |

Chiral Analogues for Asymmetric Synthesis Methodologies

Asymmetric synthesis, the synthesis of chiral compounds in an enantiomerically pure or enriched form, is of paramount importance in the pharmaceutical industry, as the different enantiomers of a drug can have vastly different biological activities. nih.gov The development of chiral ligands and catalysts is a key driver of innovation in this field.

The indazole scaffold can be rendered chiral to serve as a precursor for new classes of chiral ligands. While there is no direct literature on the chiral analogues of this compound, the principles of asymmetric synthesis suggest several potential strategies. For instance, a chiral substituent could be introduced at the N1-position of the indazole ring. If this substituent contains a coordinating group, it could form a chiral bidentate ligand that can induce asymmetry in metal-catalyzed reactions.

Another approach involves the synthesis of indazole-containing molecules with axial or planar chirality. The development of chiral spiro-ligands, for example, has shown great promise in asymmetric catalysis. researchgate.net The functional handles on the this compound ring could be used to construct such complex chiral architectures. For instance, the iodo and nitro groups could be elaborated into ring systems that, when appropriately substituted, could generate a chiral environment around a metal center. The synthesis of chiral indazole-based ligands, such as inda(box) ligands, has been reported and their utility in asymmetric catalysis demonstrated, highlighting the potential of this scaffold in the development of new asymmetric transformations. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 4-Fluoro-3-iodo-7-nitro-1H-indazole, and what catalysts are typically employed?

Answer: Synthesis of halogenated indazole derivatives like this compound often involves multi-step reactions starting from aniline precursors. Key steps include:

- Halogenation : Palladium (Pd) or copper (Cu) catalysts are used for iodination. For example, Pd(OAc)₂ in DMF at 120°C or CuI in DMSO at 100°C can facilitate direct arylation or cross-coupling reactions .

- Nitration : Nitro groups are introduced via nitrosation followed by cyclization, typically under acidic conditions .

- Fluorination : Fluorine is often introduced early in the synthesis using fluorinated starting materials (e.g., 4-fluoroaniline) to avoid competing substitution reactions .

Q. Table 1: Typical Reaction Conditions for Halogenation in Indazole Derivatives

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | DMF | 120 | 75 | |

| CuI | DMSO | 100 | 68 | |

| Pd/C | THF | 80 | 82 |

Q. What analytical techniques are recommended for structural characterization of this compound?

Answer:

- X-ray Crystallography : For definitive structural confirmation, use SHELX software (e.g., SHELXL for refinement) to resolve halogen positioning and nitro-group geometry .

- NMR Spectroscopy : ¹⁹F NMR is critical for verifying fluorine substitution, while ¹H/¹³C NMR identifies aromatic protons and carbon environments .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed across studies involving this compound?

Answer: Contradictions in biological data (e.g., varying IC₅₀ values) may arise from:

- Purity Issues : Verify compound purity (>98% via HPLC) and storage conditions (e.g., light-sensitive iodine may degrade) .

- Structural Analog Comparisons : Compare with analogs like 7-nitroindazole (7NI), which shows neuroprotective activity via nitric oxide synthase inhibition .

- Experimental Reproducibility : Standardize assays (e.g., kinase inhibition protocols) and validate cell-line models. Iterative testing and peer consultation are essential .

Q. Table 2: Biological Activity Comparison of Nitroindazole Derivatives

| Compound | Target Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 7-Nitroindazole (7NI) | Neuronal NOS Inhibition | 0.3 | |

| 6-Fluoro-4-nitroindazole | Kinase Inhibition | 5.2 | |

| 3-Iodo-7-nitroindazole | Antitumor Activity | 8.7 |

Q. What strategies optimize reaction yields during the iodination step in synthesis?

Answer:

- Catalyst Screening : Test Pd vs. Cu systems; Pd(OAc)₂ often provides higher regioselectivity for iodine substitution at the 3-position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance iodine solubility and reaction kinetics .

- Temperature Control : Lower temperatures (80–100°C) reduce side reactions, while microwave-assisted synthesis can improve efficiency .

Q. How does the electronic influence of the nitro group at position 7 affect reactivity in cross-coupling reactions?

Answer: The nitro group is a strong electron-withdrawing moiety, which:

- Activates Halogens : Enhances iodine’s electrophilicity for Suzuki-Miyaura couplings but may deactivate the indazole ring toward nucleophilic substitution .

- Directs Metallation : In Pd-catalyzed reactions, the nitro group directs metal coordination to adjacent positions, influencing regioselectivity .

- Competing Pathways : Nitro reduction (e.g., to NH₂) under hydrogenation conditions requires protective strategies (e.g., Boc groups) during multi-step synthesis .

Q. What methodologies are recommended for assessing environmental stability and degradation pathways of this compound?

Answer:

- Photostability Studies : Expose to UV light (254 nm) and monitor iodine/nitro group degradation via HPLC-MS .

- Hydrolytic Stability : Test pH-dependent degradation in aqueous buffers (pH 3–9) to identify labile bonds (e.g., C-I cleavage) .

- Ecotoxicity Screening : Use zebrafish models or bacterial assays to evaluate bioaccumulation and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.